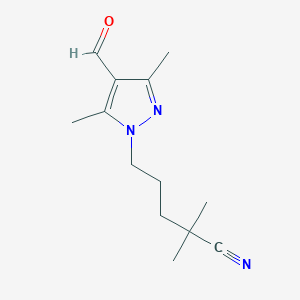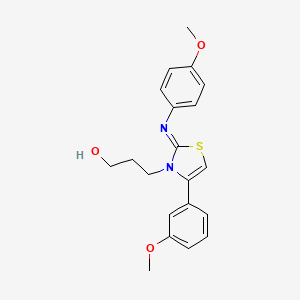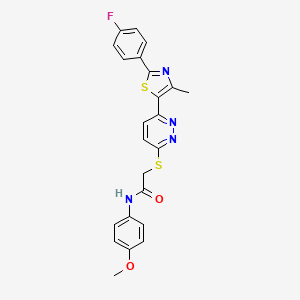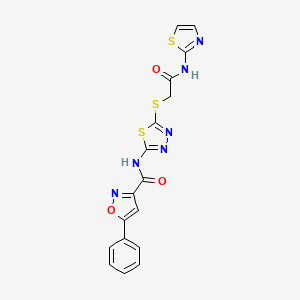
5-(4-Formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups, including a formyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The formyl group attached to the pyrazole ring would contribute to the polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, boiling point, etc .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Formylation and Synthesis of Derivatives : The Vilsmeier-Haak formylation process is a critical reaction for synthesizing 4-formyl derivatives of 3,5-dimethylpyrazoles, showcasing the compound's role in forming structurally complex molecules (Attaryan et al., 2006).
- Selenoacetalyzation : Demonstrates the compound's utility in the synthesis of novel 2-(pyrazol-4-yl)-1,3-diselenane hydrochlorides, expanding the scope of pyrazole derivatives with potential applications in medicinal chemistry (Papernaya et al., 2013).
- Reactivity Towards Electrophilic Reagents : The reactivity of the compound towards aromatic diazonium salts and its potential to yield a variety of substituted new pyrazoles underlines its versatility in organic synthesis (Mohamed et al., 2001).
- Polarographic Behavior : The electrochemical properties of arylazo pyrazoles, derived from similar compounds, are studied to understand their reduction behavior, which is crucial in the development of electrochemical sensors and devices (Ravindranath et al., 1983).
Advanced Material and Catalytic Applications
- Metallomacrocyclic Complexes : The synthesis of novel palladium(II) complexes using 3,5-dimethylpyrazolic hybrid ligands highlights the compound's role in creating materials with potential catalytic and electronic applications (Guerrero et al., 2008).
- Photochromic Properties : Investigates the photochemical behavior of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, suggesting applications in photoresponsive materials and molecular switches (Yokoyama et al., 2004).
Pharmaceutical and Biological Applications
- Anticancer Activity : Some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole demonstrate promising anticancer activity, underlining the potential pharmaceutical applications of derivatives synthesized from the compound (Metwally et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-formyl-3,5-dimethylpyrazol-1-yl)-2,2-dimethylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-12(8-17)11(2)16(15-10)7-5-6-13(3,4)9-14/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJXKCIHIFIVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(C)(C)C#N)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formyl-3,5-dimethyl-1h-pyrazol-1-yl)-2,2-dimethylpentanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)
![4-((1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2710936.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710937.png)

![1-[1-(1-Pyrrolidinylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2710940.png)

![4-[3-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2710943.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2710945.png)


![5-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710952.png)


![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)